N-Cyclohexyl-N'-(4-(dimethylamino) naphthyl)carbodiimide

Catalog No.
S609939
CAS No.
86332-16-3
M.F
C19H23N3
M. Wt
293.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cyclohexyl-N'-(4-(dimethylamino) naphthyl)carbod...

CAS Number

86332-16-3

Product Name

N-Cyclohexyl-N'-(4-(dimethylamino) naphthyl)carbodiimide

Molecular Formula

C19H23N3

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C19H23N3/c1-22(2)19-13-12-18(16-10-6-7-11-17(16)19)21-14-20-15-8-4-3-5-9-15/h6-7,10-13,15H,3-5,8-9H2,1-2H3

InChI Key

HAVINNWJVRVGNR-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)N=C=NC3CCCCC3

Synonyms

N-cyclohexyl-N'-(4-dimethylamino-alpha-naphthyl)carbodiimide, NCD-4

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)N=C=NC3CCCCC3

N-Cyclohexyl-N'-(4-(dimethylamino)naphthyl)carbodiimide, commonly referred to as NCD-4, is a synthetic organic compound with the molecular formula C₁₉H₂₃N. It belongs to the class of carbodiimides, which are known for their ability to activate carboxylic acids for coupling reactions. This compound features a cyclohexyl group and a dimethylamino-substituted naphthalene moiety, contributing to its unique reactivity and solubility properties. Its structure allows it to participate in various

N-Cyclohexyl-N'-(4-(dimethylamino)naphthyl)carbodiimide primarily acts as a coupling agent in peptide synthesis. It facilitates the formation of amide bonds between carboxylic acids and amines by activating the carboxylic acid, thus enhancing nucleophilicity. The general reaction can be represented as follows:

  • Activation of Carboxylic Acid:
    RCOOH+NCD4RCONCD4+H2ORCOOH+NCD-4\rightarrow RCO-NCD-4+H₂O
  • Formation of Amide:
    RCONCD4+RNH2RCONHR+NCD4RCO-NCD-4+R'NH_2\rightarrow RCONHR'+NCD-4

This mechanism highlights its role in promoting the coupling of amino acids during peptide synthesis.

N-Cyclohexyl-N'-(4-(dimethylamino)naphthyl)carbodiimide exhibits notable biological activity, particularly in enzyme inhibition studies. Research indicates that it can inhibit specific ATPases, such as the sarcoplasmic reticulum Ca²⁺/Mg²⁺-ATPase, by modifying critical amino acid residues essential for enzyme function. This inhibition can be reversed by the presence of magnesium ions, suggesting a protective mechanism against its effects .

The synthesis of N-Cyclohexyl-N'-(4-(dimethylamino)naphthyl)carbodiimide typically involves the following steps:

  • Formation of Carbodiimide:
    • Reacting cyclohexyl isocyanate with 4-(dimethylamino)naphthalene.
  • Purification:
    • The product is purified using techniques such as recrystallization or chromatography to obtain high purity levels suitable for research applications.

This synthetic route allows for the efficient production of NCD-4 while maintaining its chemical integrity.

N-Cyclohexyl-N'-(4-(dimethylamino)naphthyl)carbodiimide is widely used in various scientific fields:

  • Peptide Synthesis: It serves as a coupling agent in the formation of peptide bonds.
  • Bioconjugation: Utilized in linking biomolecules, such as proteins and nucleic acids.
  • Enzyme Inhibition Studies: Investigated for its ability to inhibit specific enzymes, aiding in biochemical research.

Studies have demonstrated that N-Cyclohexyl-N'-(4-(dimethylamino)naphthyl)carbodiimide interacts specifically with certain amino acid residues in enzymes. For instance, it has been shown to modify serine and cysteine residues, leading to enzyme inactivation . These interactions are critical for understanding its potential applications in drug development and biochemical assays.

Several compounds share structural similarities with N-Cyclohexyl-N'-(4-(dimethylamino)naphthyl)carbodiimide, including:

Compound NameStructure TypeUnique Features
N-Ethyl-N'-(4-dimethylaminophenyl)carbodiimideCarbodiimideUtilized mainly in peptide synthesis
N,N'-DiisopropylcarbodiimideCarbodiimideMore sterically hindered; used in various coupling reactions
N-Cyclopentyl-N'-(4-dimethylaminophenyl)carbodiimideCarbodiimideSimilar reactivity but different cycloalkane structure

N-Cyclohexyl-N'-(4-(dimethylamino)naphthyl)carbodiimide stands out due to its specific naphthalene substitution, which enhances its solubility and reactivity compared to other carbodiimides.

This compound's unique structure and versatile applications make it an important subject of study in organic chemistry and biochemistry, providing insights into enzyme interactions and synthetic methodologies.

XLogP3

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UNII

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Dates

Modify: 2024-02-18

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